molecular formula C6H6F2O B2985988 (1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one CAS No. 2490322-57-9

(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one

Cat. No.: B2985988
CAS No.: 2490322-57-9
M. Wt: 132.11
InChI Key: MBRUDJKYRMHUOT-NQXXGFSBSA-N
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Description

(1R,5R)-6,6-Difluorobicyclo[310]hexan-2-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one typically involves the difluoromethylation of suitable precursors. One common method includes the use of difluoromethylation reagents in the presence of catalysts to introduce the difluoromethyl group into the bicyclic structure . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and other substituted compounds .

Scientific Research Applications

(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ketone group can interact with enzymes and other proteins, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2/t3-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUDJKYRMHUOT-NQXXGFSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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